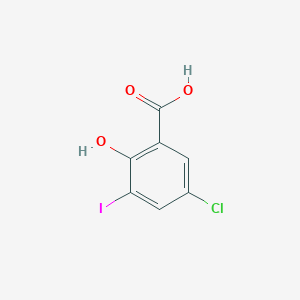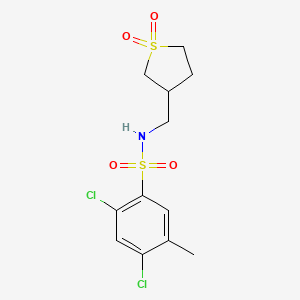![molecular formula C11H15N3 B2700718 5-Ethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene CAS No. 1890489-21-0](/img/structure/B2700718.png)
5-Ethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-4,6,12-triazatricyclo[7210,2,7]dodeca-2(7),3,5-triene is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as ethyl-substituted amines and triazine derivatives can be reacted in the presence of catalysts like palladium or copper to facilitate the formation of the tricyclic core.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. Solvent extraction and recrystallization are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the tricyclic core are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Ethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene is used as a building block for synthesizing more complex molecules. Its stable tricyclic structure makes it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against certain diseases due to their ability to modulate biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene involves its interaction with molecular targets such as enzymes and receptors. The tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways, influencing biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6,12-Triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene
- 5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene
- 4,6,12-Triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride
Uniqueness
5-Ethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene is unique due to its ethyl substitution, which can influence its reactivity and interaction with other molecules. This substitution can enhance its stability and modify its biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
5-ethyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-11-12-6-8-9-4-3-7(13-9)5-10(8)14-11/h6-7,9,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDHPBRXZQMFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C2C3CCC(N3)CC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2700638.png)




![3-Methyl-7-(2-oxopropyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium chloride](/img/structure/B2700645.png)
![2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2700648.png)
![4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2700649.png)
![N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2700652.png)


![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2700656.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2700657.png)
